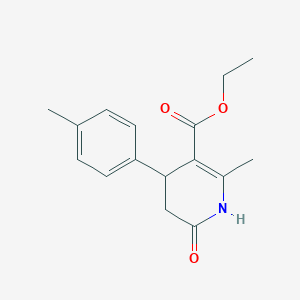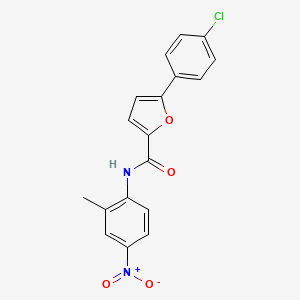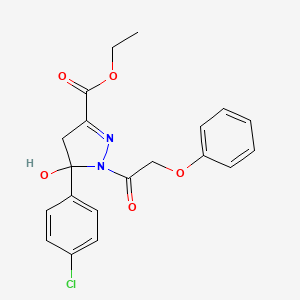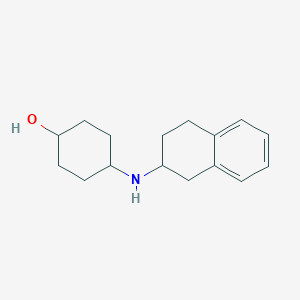
ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, also known as EMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMPTC is a pyridine derivative that is synthesized using various methods.
作用机制
The mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not well understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages and limitations for lab experiments. One of the advantages of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is its potential applications in various fields of scientific research. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. One of the future directions is to study its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential applications in the field of agriculture as a pesticide. Further research is also needed to understand the mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate and its biochemical and physiological effects.
合成方法
Ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Another method involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of sodium ethoxide and ethanol. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
科学研究应用
Ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is in the field of medicine. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been studied for its potential use in the field of agriculture as a pesticide.
属性
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-20-16(19)15-11(3)17-14(18)9-13(15)12-7-5-10(2)6-8-12/h5-8,13H,4,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNAAKDJBPNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
